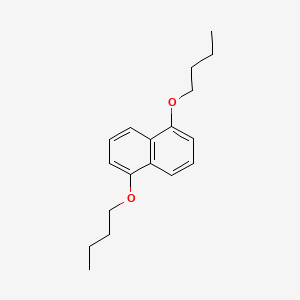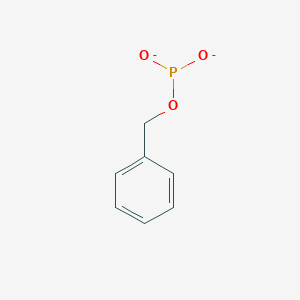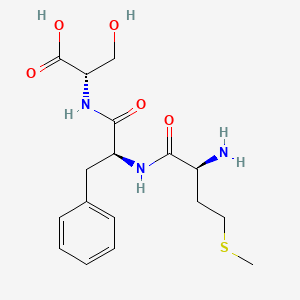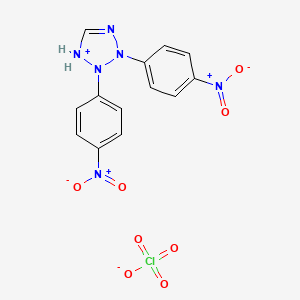
1,5-Dibutoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibutoxynaphthalene: is an organic compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol It is a derivative of naphthalene, where two butoxy groups are attached to the 1 and 5 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,5-Dibutoxynaphthalene can be synthesized through the Williamson ether synthesis . This method involves the reaction of 1,5-dihydroxynaphthalene with butyl bromide in the presence of a strong base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale Williamson ether synthesis. This would require careful control of reaction conditions to maximize yield and purity, as well as efficient separation and purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
1,5-Dibutoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: The butoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Halogenating agents like or can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include .
Substitution: Products may include or .
Scientific Research Applications
1,5-Dibutoxynaphthalene has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dibutoxynaphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of butoxy groups and is used in the synthesis of dyes and pigments.
2,3-Dibutoxynaphthalene: This isomer has butoxy groups at the 2 and 3 positions and may have different chemical properties and applications.
1,5-Dichloronaphthalene: This compound has chlorine atoms instead of butoxy groups and is used in the production of pesticides and other chemicals.
Uniqueness:
1,5-Dibutoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its butoxy groups make it more hydrophobic and influence its solubility and interactions with other molecules, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
295806-76-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,5-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-13-19-17-11-7-10-16-15(17)9-8-12-18(16)20-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
InChI Key |
RXHSATZVJJFNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=CC=C2OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)


![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)

![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
